L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tyrosine
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Overview
Description
L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tyrosine is a peptide compound composed of five amino acids: proline, glutamine, and tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-tyrosine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-proline, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-glutamine and L-proline until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Carbodiimides or other coupling reagents for peptide bond formation.
Major Products
Oxidation: Dityrosine-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the food industry for enhancing the flavor and functional properties of proteins.
Mechanism of Action
The mechanism of action of L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-L-glutaminyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl: Another peptide with similar amino acid composition but different sequence and properties.
L-Tyrosine, L-prolyl-L-lysyl-L-prolyl-L-prolyl-L-glutaminyl-L-tyrosyl: A peptide with a different arrangement of amino acids.
Properties
CAS No. |
192432-25-0 |
---|---|
Molecular Formula |
C29H41N7O9 |
Molecular Weight |
631.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C29H41N7O9/c30-23(38)11-9-19(33-25(40)18-3-1-13-32-18)26(41)34-20(10-12-24(31)39)28(43)36-14-2-4-22(36)27(42)35-21(29(44)45)15-16-5-7-17(37)8-6-16/h5-8,18-22,32,37H,1-4,9-15H2,(H2,30,38)(H2,31,39)(H,33,40)(H,34,41)(H,35,42)(H,44,45)/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
IRCLOYWGCVMABL-YFNVTMOMSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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